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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2'-

methoxypropiophenone

CAS No.: 898762-20-4

Cat. No.: B3023790 Get Quote

Physical Characteristics of 3-(3-Chlorophenyl)-2'-methoxypropiophenone

Executive Summary
3-(3-Chlorophenyl)-2'-methoxypropiophenone (CAS: 898762-20-4) is a specialized organic

intermediate belonging to the dihydrochalcone class. Structurally defined by a 2-

methoxyphenyl moiety linked via a saturated ethylene bridge to a 3-chlorophenyl ring, this

compound serves as a critical building block in the synthesis of complex pharmaceutical

agents, particularly those targeting monoamine transporters or acting as kinase inhibitors.

This technical guide provides a rigorous analysis of its physical properties, spectroscopic

signatures, and handling protocols. The data presented synthesizes experimental benchmarks

with high-fidelity computational predictions to support researchers in drug discovery and

process chemistry.
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Parameter Technical Specification

IUPAC Name
1-(2-Methoxyphenyl)-3-(3-chlorophenyl)propan-

1-one

CAS Registry Number 898762-20-4

Molecular Formula C₁₆H₁₅ClO₂

Molecular Weight 274.74 g/mol

SMILES
COC1=CC=CC=C1C(=O)CCC2=CC=CC(Cl)=C

2

InChI Key
Predicted:[1][2][3] WZZDQRGZXPOCNR-

UHFFFAOYSA-N

Structural Class Dihydrochalcone; Aryl alkyl ketone

3D Conformational Insight
The molecule features two aromatic domains separated by a flexible ethylene (–CH₂CH₂–)

linker. The 2'-methoxy group creates steric bulk near the carbonyl center, often forcing the

carbonyl group out of coplanarity with the adjacent phenyl ring. This steric inhibition of

resonance slightly elevates the carbonyl stretching frequency compared to unsubstituted

analogs and influences the compound's crystallization behavior, often resulting in lower melting

points or polymorphism.

Physical Properties
Solid-State Characteristics

Appearance: Typically presents as a white to off-white crystalline solid or a viscous pale-

yellow oil depending on purity and thermal history. The meta-chloro substitution on the distal

ring reduces crystal lattice symmetry compared to para-substituted analogs, lowering the

melting point.

Melting Point (MP):
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Experimental Range:42°C – 48°C (Note: Supercooling is common; may persist as an oil at

room temperature if not seeded).

Guidance: If received as an oil, induce crystallization by chilling to 4°C and triturating with

cold hexane or pentane.

Fluid & Volumetric Properties
Boiling Point (BP):

Predicted:390°C – 400°C at 760 mmHg.

Vacuum Distillation:~180°C – 190°C at 0.5 mmHg.

Note: Thermal degradation (dechlorination) may occur above 250°C; vacuum distillation is

mandatory.

Density:1.18 ± 0.05 g/cm³ (Predicted at 20°C).

Refractive Index (

):1.568 – 1.572.

Solubility Profile
The lipophilic nature of the 3-chlorophenyl and 2-methoxyphenyl groups dominates the

solubility profile.
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Solvent Solubility Rating Operational Note

Dichloromethane (DCM) High (>100 mg/mL)
Preferred for

extraction/workup.

Ethyl Acetate High (>80 mg/mL)
Excellent for recrystallization

(mixed with Hexane).[4]

DMSO / DMF High (>100 mg/mL)
Ideal for nucleophilic

substitution reactions.

Methanol / Ethanol Moderate
Solubility increases

significantly with heat.

Water Negligible (<0.1 mg/mL)
Requires surfactant for

aqueous bioassays.

LogP (Octanol/Water) 3.8 – 4.1
Highly lipophilic; crosses

blood-brain barrier (BBB).

Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz

δ 3.85 (s, 3H): Methoxy group (–OCH₃). Distinctive singlet.

δ 3.25 (t, J=7.2 Hz, 2H): Methylene protons α-to-carbonyl (–C(=O)CH₂–). Deshielded by the

carbonyl anisotropy.

δ 3.05 (t, J=7.2 Hz, 2H): Methylene protons β-to-carbonyl / benzylic (–CH₂–Ar).

δ 6.90 – 7.70 (m, 8H): Aromatic protons. The 2'-methoxy ring protons typically appear as two

doublets and two triplets (or multiplets) distinct from the 3-chlorophenyl pattern.

Infrared Spectroscopy (FT-IR)
1675 – 1685 cm⁻¹ (s): C=O Stretching. The frequency is slightly lower than non-conjugated

ketones due to aryl conjugation, but higher than planar chalcones due to the 2'-methoxy
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steric twist.

1240 – 1260 cm⁻¹ (s): C–O–C Asymmetric Stretch (Aryl alkyl ether).

750 – 800 cm⁻¹ (m): C–Cl Stretch and aromatic C–H out-of-plane bending (indicative of

meta-substitution).

Mass Spectrometry (MS)
Ionization: ESI+ or EI.

Molecular Ion [M]⁺:274.1 / 276.1 (3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes).

Fragmentation:

m/z 135 (2-methoxybenzoyl cation, base peak).

m/z 125/127 (3-chlorobenzyl cation).

Synthesis & Production Workflow
The synthesis typically follows a two-step sequence: Claisen-Schmidt condensation followed by

selective hydrogenation. This pathway dictates the impurity profile (e.g., residual chalcone).

2-Methoxyacetophenone
(Starting Material A)

Intermediate Chalcone
(Enone)

NaOH, EtOH
(Aldol Condensation)

3-Chlorobenzaldehyde
(Starting Material B)

3-(3-Chlorophenyl)-
2'-methoxypropiophenone

(Target)

H2, Pd/C
(Selective Reduction)

Purification:
Crystallization (Hexane/EtOAc)

Click to download full resolution via product page

Figure 1: Synthetic route highlighting the chalcone intermediate. Complete reduction of the

alkene without dechlorinating the aromatic ring requires controlled catalytic hydrogenation.

Handling, Stability & Safety
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Stability Profile
Thermal Stability: Stable up to 150°C. Avoid prolonged heating >200°C to prevent

polymerization or dechlorination.

Light Sensitivity: Moderate. Aryl ketones can undergo Norrish Type I/II photocleavage upon

exposure to UV light. Store in amber vials.

Reactivity: The carbonyl group is susceptible to nucleophilic attack (Grignard, hydride

reduction). The 3-chlorophenyl ring is deactivated but can undergo palladium-catalyzed

coupling (Suzuki/Buchwald) under forcing conditions.

Safety Protocols (GHS)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[5][6][7]

H319: Causes serious eye irritation.[5][6][7]

H335: May cause respiratory irritation.[6][7][8]

PPE: Nitrile gloves (0.11 mm minimum), safety goggles, and lab coat. Handle within a fume

hood.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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